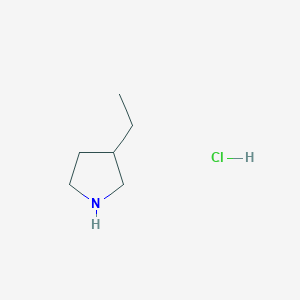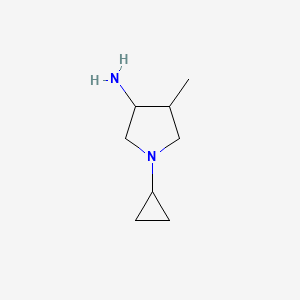
3-Bromo-4-(chloromethyl)pyridine Hydrochloride
Übersicht
Beschreibung
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular weight of 242.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate can be reduced to 3-pyridinemethanol, which can then react with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is C6H6BrCl2N . The InChI key is HVVDOVGTIKBHCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a solid substance . The storage temperature is normal, and it should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Variolin B and Deoxyvariolin B 3-Bromo-4-(chloromethyl)pyridine Hydrochloride has been utilized in the synthesis of Variolin B and Deoxyvariolin B. The compound played a crucial role in the formation of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, which were further transformed through a series of reactions, including installation of the pyrimidine moiety, hydrolysis, and decarboxylation. This process led to the total or formal synthesis of natural alkaloids like Variolin B. Moreover, the compound was used in a new total synthesis of Variolin B through selective and sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).
Biomimetic Metal Ion Chelates on Functionalized Carbons The compound has been used in synthesizing bromine-substituted (chloromethyl)pyridines which are essential for immobilizing ligand chelates onto heterogeneous supports. This immobilization is significant for mimicking the brace motifs found in bioinorganic metalloenzymes. The synthesis involved alternative methodologies, which were easier to handle and required milder reaction conditions than conventional reagents. The synthesized compounds were characterized using various spectroscopic methods, demonstrating the potential of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride in facilitating the synthesis and characterization of biomimetic metal ion chelates (Handlovic et al., 2021).
Characterization of Pyridinesulfonamide Enantiomers The compound has been involved in the synthesis and stereostructural research of pyridinesulfonamide enantiomers. The absolute configurations of these enantiomers were confirmed through crystallography and various spectroscopic methods. This work highlighted the importance of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride in the detailed structural analysis and determination of biological activity of novel drug compounds (Zhou et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, indicating that measures should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water in case of contact with eyes .
Wirkmechanismus
Target of Action
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a substituted pyridine It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways .
Mode of Action
The mode of action of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride involves its interaction with its targets via SN1 or SN2 pathways . In these reactions, the bromomethyl group on the pyridine ring can act as a leaving group, allowing nucleophilic attack at the benzylic position .
Biochemical Pathways
It’s known that the compound can react with diamines to form corresponding diamines , indicating its potential role in modifying biochemical pathways involving these molecules.
Pharmacokinetics
The compound’s molecular weight (24293 ) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Its ability to react with diamines suggests that it could potentially alter cellular processes involving these molecules .
Action Environment
The action of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, it’s known to be a corrosive material , indicating that it may interact with its environment in ways that could influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
3-bromo-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDOVGTIKBHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1418117-80-2 | |
| Record name | 3-bromo-4-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



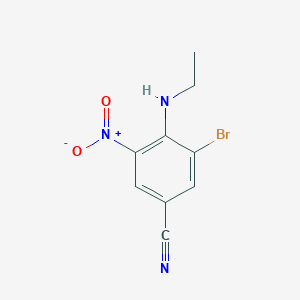
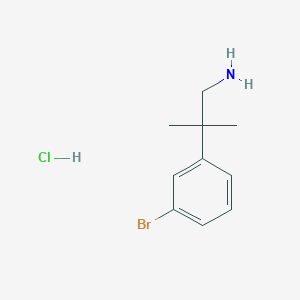

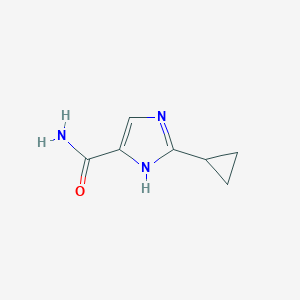
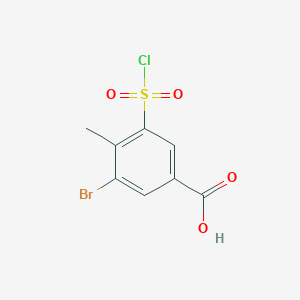

![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
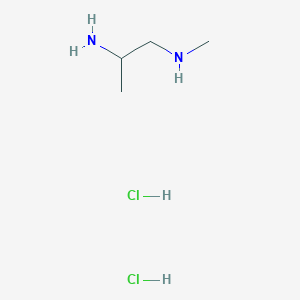
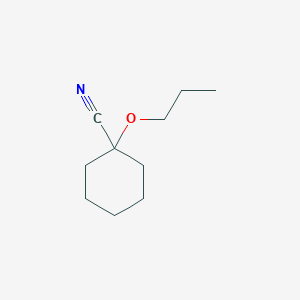
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

